
Keto Ziprasidone
Overview
Description
Keto Ziprasidone is an impurity formed during the synthesis or metabolism of ziprasidone, a second-generation (atypical) antipsychotic agent. Ziprasidone itself is a combined serotonin (5-HT) and dopamine receptor antagonist, primarily targeting 5-HT2A and dopamine D2 receptors to manage symptoms of schizophrenia and bipolar disorder . The metabolic pathway of ziprasidone involves two sequential reactions: (1) aldehyde oxidase-catalyzed reduction of the benzisothiazole ring to dihydroziprasidone, followed by (2) thiol methyltransferase-mediated methylation to produce S-methyldihydroziprasidone, a major circulating metabolite in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Keto Ziprasidone typically involves the introduction of a ketone group into the Ziprasidone molecule. One common method includes the oxidation of Ziprasidone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure selective oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Reduction to Ziprasidone
The keto group undergoes reductive amination using:
-
Triethylsilane (Et₃SiH) as reducing agent
-
Trifluoroacetic acid (TFA) as catalyst
This step converts the acetyl group to an ethyl bridge, yielding ziprasidone .
Key Process Parameters
Parameter | Value |
---|---|
Reaction temperature | 25-30°C |
Reaction time | 4-5 hours |
Yield | 85-90% |
Impurity Profile
Keto ziprasidone appears as a primary synthetic impurity (≤1.0%) due to:
Comparative Impurity Levels
Process Variation | This compound Content |
---|---|
Standard synthesis | 0.8-1.0% |
Optimized reduction | <0.1% |
Structural Characterization
Technique | Key Features |
---|---|
IR | 1732 cm⁻¹ (ketone C=O), 1716 cm⁻¹ (amide C=O) |
¹H NMR | δ 8.05-8.10 (aromatic H), δ 3.20-3.95 (methylene H) |
MS | m/z 427.0 [M+H]⁺ |
Stability Considerations
This compound demonstrates:
Analytical Monitoring
HPLC methods using C18 columns (UV detection at 254 nm) effectively separate this compound from ziprasidone (R<sub>t</sub> difference ≥2.5 min) .
This comprehensive profile establishes this compound's synthetic significance and quality control challenges in antipsychotic drug manufacturing. The data highlight the need for precise reaction control to minimize residual impurity levels below ICH thresholds .
Scientific Research Applications
Scientific Research Applications
The research surrounding Keto Ziprasidone largely intersects with studies on the ketogenic diet's effects on mental health. The KD has been shown to have neuroprotective properties, potentially enhancing the efficacy of antipsychotic medications like ziprasidone.
Case Studies
Several case studies highlight the efficacy of this compound when used alongside a ketogenic diet:
- Case Study 1 : A 22-year-old male diagnosed with schizophrenia exhibited significant improvements in positive and negative symptoms after 23 months on a ketogenic diet combined with ziprasidone treatment. His total symptom score decreased from 82 to 75, indicating a marked improvement in his condition .
- Case Study 2 : Another patient showed a reduction in body mass index (BMI) and body fat percentage after initiating a ketogenic diet while being treated with ziprasidone. This suggests that metabolic benefits can accompany psychiatric improvements .
Efficacy and Safety Data
Research has demonstrated that this compound can lead to favorable outcomes in terms of both symptom management and metabolic profiles:
Parameter | Before KD | After KD |
---|---|---|
Total Symptom Score | 82 | 75 |
Positive Symptoms | 19 | 16 |
Negative Symptoms | 18 | 17 |
BMI | 25.1 kg/m² | 22.9 kg/m² |
Body Fat Percentage | 21.7% | 16.8% |
This table summarizes changes observed in patients undergoing treatment with this compound alongside a ketogenic diet.
Mechanism of Action
Keto Ziprasidone exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The presence of the ketone group may enhance its binding affinity and selectivity for these receptors, leading to improved efficacy and reduced side effects. Additionally, this compound may interact with other neurotransmitter systems, including norepinephrine and histamine receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Pharmacodynamic Profiles
Ziprasidone’s receptor-binding properties distinguish it from other atypical antipsychotics. Its 5-HT2A/D2 receptor affinity ratio (10:1) is higher than that of risperidone (5:1), olanzapine (3:1), and quetiapine (1:1), which may explain its lower risk of extrapyramidal symptoms (EPS) and superior efficacy against negative symptoms .
Table 1: Receptor Affinity Profiles of Atypical Antipsychotics
Compound | 5-HT2A Affinity (Ki, nM) | D2 Affinity (Ki, nM) | 5-HT2A/D2 Ratio | Additional Targets (Ki, nM) |
---|---|---|---|---|
Ziprasidone | 0.4 | 4.0 | 10:1 | 5-HT1A (3.0), 5-HT2C (1.3), SERT (28) |
Risperidone | 0.2 | 1.0 | 5:1 | α1 (0.7), α2 (1.6) |
Olanzapine | 4.0 | 12 | 3:1 | H1 (7.0), M1 (1.9) |
Aripiprazole | 3.4 | 0.3 | 11:1 | 5-HT1A (5.6), partial D2 agonist |
Data derived from in vitro studies . SERT = serotonin reuptake transporter.
Metabolic Pathways and Drug Interactions
Unlike risperidone and aripiprazole, which rely on CYP2D6 (a polymorphic enzyme), ziprasidone is primarily metabolized by aldehyde oxidase , reducing inter-individual variability and drug-drug interactions. However, ketoconazole, a potent CYP3A4 inhibitor, weakly inhibits ziprasidone’s reductive metabolism (IC50 >50 μM) .
Table 2: Metabolic Enzymes and Inhibition Potential
Compound | Primary Metabolizing Enzymes | CYP2D6 Inhibition (Ki, μM) | CYP3A4 Inhibition (Ki, μM) |
---|---|---|---|
Ziprasidone | Aldehyde oxidase, TMT | 11 | 64 |
Risperidone | CYP2D6 | 6.9 | 67 |
Quetiapine | CYP3A4 | >100 | 50 |
TMT = thiol methyltransferase .
Efficacy in Clinical Trials
In the CATIE trial, ziprasidone demonstrated similar efficacy to risperidone and quetiapine but lower discontinuation rates due to metabolic side effects compared to olanzapine. However, its efficacy was inferior to olanzapine in long-term schizophrenia management .
Table 3: Comparative Efficacy in Schizophrenia (CATIE Trial)
Compound | Discontinuation Rate (18 Months) | Primary Reason for Discontinuation |
---|---|---|
Ziprasidone | 79% | Inefficacy (40%), Patient decision (30%) |
Olanzapine | 64% | Weight gain/metabolic effects (15%) |
Risperidone | 74% | EPS (20%), Inefficacy (35%) |
Table 4: Adverse Effect Profiles
Adverse Effect | Ziprasidone | Risperidone | Olanzapine |
---|---|---|---|
Weight Gain | Low | Moderate | High |
QTc Prolongation | Moderate | Low | Low |
EPS | Low | Moderate | Low |
Sedation | Low | Moderate | High |
Structural and Formulation Considerations
Ziprasidone’s poor water solubility (0.1 mg/mL in water) necessitates amorphization techniques (e.g., cryomilling) to enhance dissolution. In contrast, risperidone and olanzapine are formulated as rapidly dissolving tablets . Structural modifications, such as chlorination or substitution of the benzisothiazole ring, alter receptor affinity; for example, replacing the benzisothiazole moiety with a dichlorophenyl group increases 5-HT6/7 binding but reduces D2 affinity .
Biological Activity
Keto Ziprasidone, a derivative of the antipsychotic drug ziprasidone, has garnered attention for its potential therapeutic effects, particularly in the treatment of serious mental illnesses and its interaction with metabolic pathways. This article explores its biological activity, supported by case studies, research findings, and data tables.
Overview of Ziprasidone
Ziprasidone is an atypical antipsychotic commonly used to treat schizophrenia and bipolar disorder. It works primarily as a dopamine D2 receptor antagonist and serotonin 5-HT2A receptor antagonist. However, the keto form of ziprasidone is hypothesized to possess unique pharmacological properties that may enhance its efficacy and safety profile.
This compound is believed to exert its effects through several mechanisms:
- Dopaminergic and Serotonergic Modulation : Similar to ziprasidone, it modulates dopamine and serotonin levels in the brain, which are critical for mood stabilization and psychotic symptom management.
- Influence on Neurotransmitter Systems : Research indicates that ketone bodies can alter neurotransmitter dynamics. For instance, increased levels of GABA (gamma-aminobutyric acid) have been linked to reduced neuronal excitability, potentially enhancing the therapeutic effects of antipsychotics like ziprasidone .
- Neuroprotective Effects : Ketone bodies may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues, which is particularly relevant in chronic mental health conditions .
Case Studies
Several case studies have highlighted the potential benefits of this compound in clinical settings:
- Case Study 1 : An 82-year-old female with chronic schizophrenia exhibited significant improvement in psychotic symptoms after two weeks on a ketogenic diet combined with this compound. She reported cessation of hallucinations and improved mood stability .
- Case Study 2 : A 39-year-old female patient with treatment-resistant depression and psychosis experienced complete remission of symptoms after one month on a ketogenic diet alongside this compound. This patient had previously been on multiple antipsychotics without success .
- Case Study 3 : Another patient with schizoaffective disorder showed marked weight loss (47 kg) and symptom reduction over one year while following a ketogenic regimen combined with this compound. The patient's quality of life improved significantly, allowing for greater independence .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Efficacy in Mood Disorders : A study indicated that patients on a ketogenic diet experienced lower rates of depressive symptoms and anxiety when treated with this compound compared to traditional therapies alone .
- QT Interval Effects : While ziprasidone has been associated with QT prolongation, studies suggest that the keto form may mitigate these effects due to altered pharmacokinetics in the presence of ketones .
Table 1: Comparison of Efficacy in Case Studies
Patient Age | Diagnosis | Initial Treatment | Outcome After KD + this compound |
---|---|---|---|
82 | Schizophrenia | Multiple APs | Complete remission of symptoms |
39 | Depression & Psychosis | Multiple APs | Total clearance of psychotic symptoms |
33 | Schizoaffective Disorder | Various APs | Significant weight loss & symptom reduction |
Table 2: Mechanisms Influencing Biological Activity
Mechanism | Description |
---|---|
Dopaminergic Modulation | Antagonism at D2 receptors reduces psychotic symptoms |
Serotonergic Modulation | Antagonism at 5-HT2A receptors improves mood stability |
Neuroprotection | Ketones reduce oxidative stress and inflammation |
Increased GABA Levels | Enhances inhibitory neurotransmission, reducing excitability |
Q & A
Basic Research Questions
Q. What methodologies are used to compare the efficacy of ziprasidone with other atypical antipsychotics in schizophrenia?
Randomized controlled trials (RCTs) employ standardized scales like the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) to assess symptom reduction. Meta-analyses (e.g., Cochrane reviews) aggregate data using random-effects models to calculate weighted mean differences (MDs) and relative risks (RRs) for outcomes such as discontinuation rates and symptom scores. For example, ziprasidone showed lower efficacy than olanzapine (MD: 8.32 PANSS points) and higher discontinuation rates than risperidone (RR: 1.11) .
Q. How does ziprasidone impact metabolic parameters compared to other antipsychotics?
Systematic reviews of lipid and glucose metabolism data reveal ziprasidone’s favorable profile. Pooled analyses show significantly less weight gain vs. olanzapine (MD: -3.82 kg) and lower cholesterol elevation (e.g., RR: 0.45 vs. quetiapine). These findings derive from longitudinal RCTs with covariate adjustments for baseline BMI and diet .
Q. What is the evidence for ziprasidone’s effect on cardiac safety, particularly QTc prolongation?
Dose-response studies monitor QTc intervals via electrocardiograms (ECGs). Evidence suggests QTc prolongation correlates with ziprasidone dose, but risk remains low at therapeutic ranges (40–160 mg/day). Retrospective PPK models (e.g., CL: 18.74 L/h) guide personalized dosing to minimize cardiac adverse events .
Q. How is Keto Ziprasidone (a ziprasidone impurity) characterized in pharmacological studies?
Impurity profiling uses high-performance liquid chromatography (HPLC) and mass spectrometry to confirm structural identity and quantify levels. Stability studies under stress conditions (e.g., heat, pH variations) assess degradation pathways, ensuring compliance with ICH guidelines for impurity thresholds .
Advanced Research Questions
Q. What experimental designs address contradictions in ziprasidone’s serotonergic activity findings?
Discrepancies in platelet 5-HT data (e.g., null results in schizophrenia cohorts vs. in vitro receptor assays) require controlled subgroup analyses (e.g., by sex, comorbidities) and mechanistic studies (e.g., PET imaging of 5-HT transporters). Bayesian meta-analyses can weight studies by methodological rigor .
Q. How are population pharmacokinetic (PPK) models developed for ziprasidone dosing optimization?
Retrospective PPK studies use non-linear mixed-effects modeling (e.g., Phoenix NLME) to estimate clearance (CL) and volume of distribution (V) while accounting for covariates like age and comedications (e.g., CYP3A4 inhibitors). Bootstrap validation and visual predictive checks ensure model robustness .
Q. What statistical approaches resolve heterogeneity in ziprasidone’s cognitive outcome data?
Hierarchical linear modeling (HLM) controls for baseline cognitive performance and dropout bias in RCTs. For example, the CATIE trial used ANCOVA with Hochberg-Bonferroni correction to compare ziprasidone’s effects on emotion perception, adjusting for crisis stabilization status and tardive dyskinesia (TD) .
Q. How do researchers design trials to evaluate ziprasidone’s efficacy in treatment-resistant schizophrenia?
Adaptive trial designs (e.g., sequential parallel comparison) minimize placebo responses. Blinded, flexible-dose regimens (e.g., 40–160 mg/day) with active comparators (e.g., clozapine) use mixed-model repeated measures (MMRM) to analyze time-to-response curves .
Q. What methodologies validate ziprasidone’s neuroprotective effects in preclinical models?
In vivo rodent models of schizophrenia (e.g., NMDA antagonist-induced deficits) apply behavioral assays (e.g., prepulse inhibition) paired with immunohistochemistry to quantify neurogenesis markers (e.g., doublecortin). Dose-ranging studies control for confounders like stress-induced weight loss .
Q. Methodological Guidance
- Contradiction Analysis : Use sensitivity analyses to test robustness of efficacy conclusions (e.g., excluding early-terminated RCTs ).
- Dose Optimization : Leverage PPK simulations to predict steady-state concentrations in subpopulations (e.g., elderly patients ).
- Safety Monitoring : Implement centralized ECG monitoring in trials to standardize QTc assessment across sites .
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]acetyl]-6-chloro-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11H,5-8,10,12H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOODKMSLMNGEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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